molecular formula C35H38N2O4 B302962 4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide

4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide

Número de catálogo B302962
Peso molecular: 550.7 g/mol
Clave InChI: QUMONHSFWKDYQI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide, also known as BVT.2733, is a novel and potent small molecule inhibitor of the protein tyrosine phosphatase SHP2. This compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for the treatment of various diseases, including cancer.

Mecanismo De Acción

4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide inhibits the activity of SHP2 by binding to its catalytic domain and inducing a conformational change that disrupts its enzymatic activity. This inhibition leads to the suppression of downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects
4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide has been shown to have potent antitumor activity in vitro and in vivo. In preclinical models, 4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide has been shown to inhibit the growth and metastasis of various types of cancer, including breast, lung, and colon cancer. 4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide is its specificity for SHP2, which reduces the risk of off-target effects. However, one limitation is that the compound has poor solubility in aqueous solutions, which can make it challenging to administer in vivo.

Direcciones Futuras

There are several future directions for the development of 4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide. One potential application is in the treatment of cancer, either as a monotherapy or in combination with other treatments. Another potential application is in the treatment of other diseases, such as autoimmune disorders and metabolic diseases, which are also associated with dysregulated cell signaling pathways. Further research is needed to fully understand the potential of 4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide and to optimize its pharmacological properties for clinical use.

Métodos De Síntesis

The synthesis of 4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide involves several steps, including the condensation of 4-tert-butyl-N-(4-hydroxyphenyl)benzamide with 4-(4-aminobenzyl)-3-hydroxybenzoic acid, followed by the introduction of a tert-butylbenzoyl group. The final product is obtained through a purification process involving column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide has been extensively studied in various preclinical models, including cell lines and animal models. These studies have demonstrated that 4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide inhibits the activity of SHP2, a protein tyrosine phosphatase that plays a critical role in regulating cell signaling pathways. SHP2 is overexpressed in many types of cancer and has been shown to promote tumor growth and metastasis.

Propiedades

Nombre del producto

4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide

Fórmula molecular

C35H38N2O4

Peso molecular

550.7 g/mol

Nombre IUPAC

4-tert-butyl-N-[4-[[4-[(4-tert-butylbenzoyl)amino]-3-hydroxyphenyl]methyl]-2-hydroxyphenyl]benzamide

InChI

InChI=1S/C35H38N2O4/c1-34(2,3)26-13-9-24(10-14-26)32(40)36-28-17-7-22(20-30(28)38)19-23-8-18-29(31(39)21-23)37-33(41)25-11-15-27(16-12-25)35(4,5)6/h7-18,20-21,38-39H,19H2,1-6H3,(H,36,40)(H,37,41)

Clave InChI

QUMONHSFWKDYQI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C)O)O

SMILES canónico

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C)O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.